molecular formula C18H14ClNO3 B15281871 N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}benzamide

N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}benzamide

Cat. No.: B15281871
M. Wt: 327.8 g/mol
InChI Key: UNEWBUYBSFNRHK-UHFFFAOYSA-N
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Description

N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}benzamide is a complex organic compound that features a benzamide group attached to a chlorinated phenyl ring, which is further substituted with a hydroxymethyl-furyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}benzamide typically involves multi-step organic reactions. One common route starts with the chlorination of a phenyl ring, followed by the introduction of a hydroxymethyl group to a furan ring. The final step involves the formation of the benzamide linkage through an amide coupling reaction. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are often used to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The chlorinated phenyl ring can be reduced to remove the chlorine atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a dechlorinated phenyl derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. Pathways involved could include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl-furyl moiety differentiates it from other benzamide derivatives, potentially enhancing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

N-[3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl]benzamide

InChI

InChI=1S/C18H14ClNO3/c19-16-10-13(20-18(22)12-4-2-1-3-5-12)6-8-15(16)17-9-7-14(11-21)23-17/h1-10,21H,11H2,(H,20,22)

InChI Key

UNEWBUYBSFNRHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=CC=C(O3)CO)Cl

Origin of Product

United States

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